molecular formula C8H13F2NO6S B1452209 1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate CAS No. 1155139-10-8

1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate

Cat. No.: B1452209
CAS No.: 1155139-10-8
M. Wt: 289.26 g/mol
InChI Key: CCZCVEXLVUEBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate typically involves the reaction of diethyl malonate with difluoromethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is often conducted in a solvent such as dimethylformamide or tetrahydrofuran to enhance the solubility of the reactants and products .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: In the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The difluoromethane moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate is unique due to its combination of a sulfonamide group and a difluoromethane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

diethyl 2-(difluoromethylsulfonylamino)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO6S/c1-3-16-6(12)5(7(13)17-4-2)11-18(14,15)8(9)10/h5,8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZCVEXLVUEBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NS(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate
Reactant of Route 2
1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate
Reactant of Route 3
1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate
Reactant of Route 4
1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate
Reactant of Route 5
Reactant of Route 5
1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate
Reactant of Route 6
Reactant of Route 6
1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.